Enantiomeric Purity: Access to Both Enantiomers via Asymmetric Synthesis
2-(Isopropoxymethyl)piperazine contains a chiral center at the 2-position of the piperazine ring, and the procurement of enantiomerically pure material is essential for reproducible biological activity. U.S. Patent 6,355,802 provides a validated method for obtaining enantiomerically pure (R)- and (S)-2-(isopropoxymethyl)piperazine, enabling researchers to study individual enantiomers rather than racemic mixtures [1]. In contrast, many 2-substituted piperazines, such as 2-methylpiperazine (CAS 109-07-9) or 2-ethylpiperazine (CAS 13961-37-0), are often supplied as racemates without readily available asymmetric synthetic protocols, potentially introducing variability in pharmacological assessments .
| Evidence Dimension | Chiral Purity and Synthetic Accessibility |
|---|---|
| Target Compound Data | Both (R)- and (S)-enantiomers can be synthesized in high enantiomeric excess via the patented method using chiral auxiliaries or enzymatic resolution |
| Comparator Or Baseline | 2-Methylpiperazine (CAS 109-07-9) and 2-Ethylpiperazine (CAS 13961-37-0) are commonly supplied as racemic mixtures, with limited literature on asymmetric synthesis of pure enantiomers |
| Quantified Difference | Not quantified; qualitative class-level inference based on patent disclosure vs. commercial availability |
| Conditions | Synthetic route described in U.S. Patent 6,355,802 vs. commercial catalog listings |
Why This Matters
For procurement decisions, the ability to obtain defined enantiomers reduces variability in biological assays and supports reproducible SAR studies.
- [1] U.S. Patent No. 6,355,802. (2002). Method for producing enantiomerically pure 2-substituted piperazines. Washington, DC: U.S. Patent and Trademark Office. View Source
